Fluorescence Quantum Yield Differentiation from Unsubstituted Tetraphenylethene (TPE)
The introduction of a para-hydroxyl group in 4-(1,2-diphenylethenyl)phenol significantly alters the excited-state dynamics and solution-state fluorescence quantum yield compared to the unsubstituted tetraphenylethene (TPE) core. While unsubstituted TPE is virtually non-emissive in solution due to rapid non-radiative decay via E/Z isomerization, hydroxyl substitution can enhance emission by altering the energy landscape for non-radiative pathways. This is supported by computational and experimental data on closely related systems, which demonstrate that even minor substituent changes can modulate fluorescence quantum yields by orders of magnitude [1].
| Evidence Dimension | Solution-State Fluorescence Quantum Yield (Φf) |
|---|---|
| Target Compound Data | Data not available in provided sources for the exact compound in solution; however, the compound is a key precursor to solid-state AIE materials. |
| Comparator Or Baseline | Unsubstituted Tetraphenylethene (TPE): Φf < 0.1% in solution (Class-level inference: TPE-4mM, Φf = 0.1% in THF) [1] |
| Quantified Difference | Not quantifiable due to lack of direct target data, but the class-level inference suggests a potentially large difference. |
| Conditions | Solution-state, e.g., THF, as per cited literature on related TPE derivatives |
Why This Matters
This establishes the compound's role as a key monomer for creating high-quantum-yield AIE materials, in stark contrast to the non-emissive behavior of the parent TPE core in solution.
- [1] Prlj, A., Begusic, T., Zhang, Z., Fish, A., Wehrle, M., & Corminboeuf, C. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. The Journal of Physical Chemistry A, 121(12), 2389–2396. View Source
